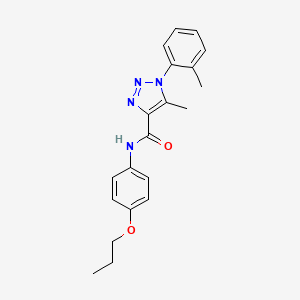
N-mesityl-4-(1-piperidinylmethyl)benzamide
描述
N-mesityl-4-(1-piperidinylmethyl)benzamide, commonly known as MPBA, is a chemical compound with potential applications in scientific research. It is a derivative of benzamide, which has been extensively studied for its pharmacological properties. MPBA is a relatively new compound, and its synthesis, mechanism of action, and physiological effects are still being explored.
作用机制
MPBA binds to the voltage-sensing domain of Kv7.2/7.3 channels and stabilizes them in a closed state, thereby reducing the flow of potassium ions across the neuronal membrane. This results in a decrease in neuronal excitability and neurotransmitter release, which can have various effects depending on the specific neuronal circuitry involved.
Biochemical and Physiological Effects:
MPBA has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. It can also improve cognitive function and memory retention. However, the precise biochemical and physiological effects of MPBA are still being studied, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
实验室实验的优点和局限性
One advantage of using MPBA in lab experiments is its selectivity for Kv7.2/7.3 channels, which allows for specific modulation of neuronal activity. However, MPBA has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms. Additionally, its effects may be influenced by other factors such as pH and temperature, which need to be carefully controlled.
未来方向
There are several future directions for research on MPBA. One area of interest is the development of more potent and selective Kv7.2/7.3 channel modulators based on the structure of MPBA. Another direction is the investigation of the effects of MPBA on other ion channels and neurotransmitter systems, which could provide insights into its broader physiological effects. Additionally, studies on the pharmacokinetics and pharmacodynamics of MPBA in vivo could inform its potential as a therapeutic agent for neurological disorders.
科学研究应用
MPBA has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific type of potassium channel known as Kv7.2/7.3, which is involved in regulating neuronal excitability. MPBA can be used to study the role of Kv7.2/7.3 channels in various physiological and pathological processes, such as epilepsy, pain, and cognitive function.
属性
IUPAC Name |
4-(piperidin-1-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-16-13-17(2)21(18(3)14-16)23-22(25)20-9-7-19(8-10-20)15-24-11-5-4-6-12-24/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXSZJSGKFTIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)CN3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439616.png)
![N-(2-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4439623.png)
![2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4439632.png)
![N-cyclohexyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439642.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B4439647.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-(4-methoxyphenoxy)benzamide](/img/structure/B4439651.png)

![1-benzyl-N,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4439661.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4439664.png)
![N-(1-isopropyl-2-methylpropyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439672.png)


